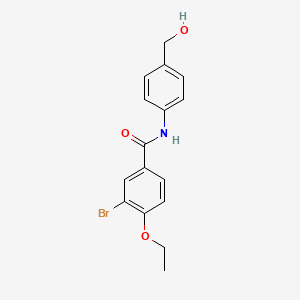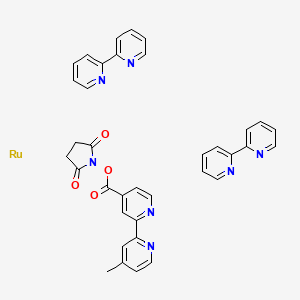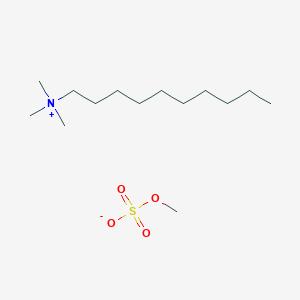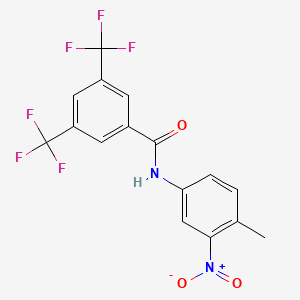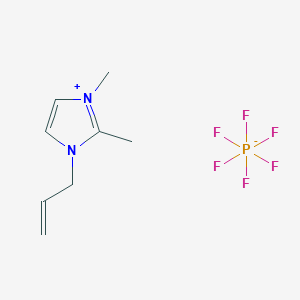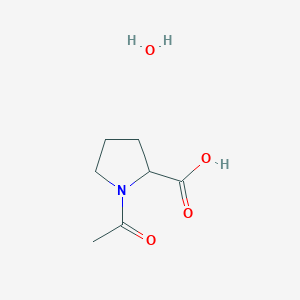
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester is a chemical compound with the molecular formula C7H12O3S2. It is known for its unique structure, which includes both carbonyl and thiocarbonyl groups. This compound is utilized in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester typically involves the reaction of thiodicarbonic acid with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The raw materials used in the production are sourced from reliable suppliers to maintain the integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester exerts its effects involves interactions with molecular targets and pathways. The compound’s thiocarbonyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC,OC’-diethyl ester
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC-ethyl oC’- (1-methylethyl) ester
Uniqueness
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
65573-05-9 |
|---|---|
Fórmula molecular |
C8H14O3S2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
ethyl butan-2-yloxycarbothioylsulfanylformate |
InChI |
InChI=1S/C8H14O3S2/c1-4-6(3)11-8(12)13-7(9)10-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
CXOXIEFOOJUUFV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=S)SC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


